(5-Methylthiophen-3-yl)methanamine
CAS No.: 104163-37-3
Cat. No.: VC7934661
Molecular Formula: C6H9NS
Molecular Weight: 127.21
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 104163-37-3 |
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Molecular Formula | C6H9NS |
Molecular Weight | 127.21 |
IUPAC Name | (5-methylthiophen-3-yl)methanamine |
Standard InChI | InChI=1S/C6H9NS/c1-5-2-6(3-7)4-8-5/h2,4H,3,7H2,1H3 |
Standard InChI Key | KUAWAECOXKVJQP-UHFFFAOYSA-N |
SMILES | CC1=CC(=CS1)CN |
Canonical SMILES | CC1=CC(=CS1)CN |
Introduction
Synthesis and Optimization Strategies
Primary Synthetic Routes
The synthesis of (5-methylthiophen-3-yl)methanamine typically follows a three-step sequence analogous to methods reported for (thiophen-3-yl)methanamine :
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Oxime Formation:
Reaction of 5-methylthiophene-3-carbaldehyde with hydroxylamine hydrochloride in ethanol yields the corresponding oxime. -
Reduction to Primary Amine:
Zinc dust in acetic acid reduces the oxime to the primary amine. -
Purification:
Column chromatography (CHCl3:MeOH, 20:1) isolates the amine with >95% purity .
Alternative Approaches
Microwave-assisted synthesis and catalytic hydrogenation (e.g., using Pd/C or Raney Ni) have been explored to improve efficiency, though yields remain comparable to conventional methods .
Physicochemical Properties
Thermodynamic and Solubility Profiles
Comparative data with (thiophen-3-yl)methanamine reveal predictable trends (Table 1):
The methyl group enhances hydrophobicity, reducing aqueous solubility by ~15% compared to the non-methylated analog .
Spectroscopic Characteristics
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1H NMR (DMSO-d6, predicted): δ 6.85 (d, J=1.2 Hz, H-2), 6.72 (d, J=1.2 Hz, H-4), 3.42 (s, CH2NH2), 2.32 (s, CH3).
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13C NMR: δ 140.5 (C-3), 128.7 (C-5), 126.3 (C-2), 124.1 (C-4), 42.9 (CH2NH2), 15.1 (CH3) .
Biological and Pharmacological Applications
Antiviral Agent Development
Structural analogs of (5-methylthiophen-3-yl)methanamine exhibit activity against RNA viruses. For example, coupling the amine with 6-chloropurine riboside yields adenosine derivatives that inhibit viral replication (IC50: 2.3–5.1 μM in HCV models) . The methyl group may enhance membrane permeability, though in vitro toxicity (CC50: >50 μM) requires further optimization.
Soluble Epoxide Hydrolase (sEH) Inhibition
Thiophene-based amines are explored as sEH inhibitors for treating hypertension and inflammation. The catalytic triad (Asp333, His523, Tyr381/465) in sEH interacts with hydrophobic moieties, suggesting the 5-methyl group could improve binding affinity in the enzyme’s “L”-shaped pocket .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to:
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Kinase inhibitors (e.g., JAK2/STAT3 pathway modulators).
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Antibacterial agents targeting Gram-positive pathogens (MIC: 8–16 μg/mL).
Materials Science
Functionalization with conductive polymers (e.g., polyaniline derivatives) enhances electrochemical stability in battery electrolytes .
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